molecular formula C10H15NO2 B8474176 2-Morpholino-2-cyclohexen-1-one

2-Morpholino-2-cyclohexen-1-one

Cat. No. B8474176
M. Wt: 181.23 g/mol
InChI Key: HFXZBRJBLZXZNH-UHFFFAOYSA-N
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Patent
US08372927B2

Procedure details

Synthesis based on literature modified procedure (Ōhashi, M.; Takahashi, T.; Inoue, S.; Sato, K. Bulletin Chemical Society of Japan, 1975; 48:1892). A 500-mL round-bottomed flask is equipped with a Dean Stark, condenser, stir bar and gas inlet (N2 gas atmosphere). The flask is charged with of 1,2-cyclohexanedione (15.14 g, 135.00 mmol), morpholine (14.82 g, 170.10 mmol) and toluene (330 mL). The resulting yellow solution is heated to reflux for 5 hours. Heating is stopped and about 3.0 mL of water are collected on the Dean Stark. The brown solution is decanted away from a thick oil and rinsed with toluene. The solution is concentrated under high vacuum to afford 23.33 g (95.34% yield) of title compound of Preparation 2 as a brown solid.
[Compound]
Name
2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.14 g
Type
reactant
Reaction Step Three
Quantity
14.82 g
Type
reactant
Reaction Step Three
Quantity
330 mL
Type
solvent
Reaction Step Three
Yield
95.34%

Identifiers

REACTION_CXSMILES
N#N.[C:3]1(=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=O.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>C1(C)C=CC=CC=1>[N:11]1([C:4]2[C:3](=[O:10])[CH2:8][CH2:7][CH2:6][CH:5]=2)[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1

Inputs

Step One
Name
2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
15.14 g
Type
reactant
Smiles
C1(C(CCCC1)=O)=O
Name
Quantity
14.82 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
330 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis
CUSTOM
Type
CUSTOM
Details
A 500-mL round-bottomed flask is equipped with a Dean Stark, condenser
TEMPERATURE
Type
TEMPERATURE
Details
The resulting yellow solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
about 3.0 mL of water are collected on the Dean Stark
CUSTOM
Type
CUSTOM
Details
The brown solution is decanted away from a thick oil
WASH
Type
WASH
Details
rinsed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C=1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.33 g
YIELD: PERCENTYIELD 95.34%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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